1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
88924-67-8 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h8,16-17H,4-7H2,1-3H3 |
InChI Key |
QZIIIFXEYRSFCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C(=C1)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate Formation and Malonate Reaction
One industrially viable method starts from 2,3-mesitylenic acid derivatives (close analogs to 2,4-dihydroxy-3,5-dimethylphenyl compounds) which are converted to acyl chlorides using thionyl chloride with catalytic DMF in methylene chloride solvent. This step is performed at room temperature overnight to ensure complete conversion.
The acyl chloride intermediate is then reacted with diester malonate in the presence of triethylamine and anhydrous magnesium chloride in ethyl acetate. The reaction is initially cooled to 10 °C during the slow addition of the acyl chloride to control reactivity and then stirred at room temperature for 50 minutes. This step forms a diester malonate intermediate with the aromatic substitution pattern intact.
Acid Hydrolysis and Reduction to Target Ketone
The diester malonate intermediate undergoes hydrolysis in an acetic acid/water mixture with sulfuric acid under heating. This converts the diester to the corresponding keto acid, which tautomerizes between keto and enol forms.
Subsequently, the keto acid is reduced with sodium borohydride in ethanol at room temperature for 4 hours. This reduction step yields the target 1-(2,4-dihydroxy-3,5-dimethylphenyl)hexan-1-one after workup involving solvent removal, aqueous extraction, and drying over anhydrous magnesium sulfate.
Reaction Conditions and Purity
- The entire sequence avoids harsh reagents like lithium aluminum hydride or Grignard reagents, which require strict anhydrous conditions and are costly and hazardous.
- The method is suitable for scale-up due to mild reaction conditions and inexpensive reagents.
- Purity of the final product exceeds 75% by HNMR, with good overall recovery from starting materials.
- No special purification beyond standard extraction and drying is required, facilitating industrial production.
Comparative Data Table of Key Steps
| Step | Reagents/Conditions | Temperature | Time | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Acyl chloride formation | 2,3-mesitylenic acid, SOCl2, DMF catalyst | Room temp, overnight | ~16 h | Quantitative | Mild, catalytic DMF initiates reaction |
| Malonate coupling | Diester malonate, triethylamine, MgCl2 | 10 °C (addition), RT (stir) | ~1 h | High | Controlled addition to avoid side reactions |
| Acid hydrolysis | H2SO4 in acetic acid/water | Heated (reflux) | Several hours | High | Converts diester to keto acid |
| Reduction to ketone | NaBH4 in ethanol | Room temp | 4 h | >75% purity | Mild reduction, avoids harsh reagents |
Research Findings and Industrial Relevance
- The described method is derived from patent CN102249921B, which emphasizes the industrial applicability of this synthetic route due to its mild conditions, cost-effectiveness, and environmental friendliness compared to traditional methods involving Grignard or LiAlH4 reagents.
- The process avoids the use of expensive, explosive, or moisture-sensitive reagents, making it safer and more scalable.
- The intermediate diester malonate exists in keto and enol tautomeric forms, as confirmed by HNMR, which is important for understanding reaction mechanisms and optimizing conditions.
- The final product can be used directly in subsequent synthetic steps without further purification, enhancing process efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one. For example, it has shown promising cytotoxic activity against several cancer cell lines. A study indicated that derivatives of this compound exhibited significant inhibition of cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of this compound Derivatives
| Cell Line | Compound Concentration (µM) | IC50 (µM) |
|---|---|---|
| MCF-7 | 0.5 | 15 |
| PC-3 | 0.5 | 20 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced nitric oxide production in LPS-induced RAW 264.7 macrophages, suggesting its potential use in treating inflammatory diseases.
Agriculture
Pesticidal Activity
In agricultural applications, this compound has been investigated for its pesticidal properties. Research shows that it can act as a biofungicide against various plant pathogens. For instance, it was effective against Botrytis cinerea, a common fungal pathogen in crops.
Table 2: Efficacy of this compound as a Biofungicide
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Botrytis cinerea | 100 | 85 |
| Fusarium oxysporum | 200 | 70 |
Materials Science
Polymeric Composites
The compound is also being explored for its role in developing polymeric composites with enhanced properties. Its incorporation into biodegradable polymers has shown to improve mechanical strength and thermal stability. This application is particularly relevant in the development of sustainable materials for packaging and biomedical uses.
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized various derivatives of this compound and tested their effects on cancer cell lines. The study concluded that specific modifications to the compound's structure could enhance its cytotoxic efficacy.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the effectiveness of the compound as a biofungicide on tomato plants infected with Botrytis cinerea. Results showed a significant reduction in disease incidence compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, which can influence cellular processes .
Comparison with Similar Compounds
1-(2,4-Dihydroxy-3,5-dimethylphenyl)-3,4,5-trihydroxyhexan-1-one (Compound 4)
- Structure: Features additional hydroxyl groups at C3, C4, and C5 of the hexanone chain .
- Physicochemical Data :
- Bioactivity : Exhibits antifungal activity against tea pathogenic fungi (IC₅₀: 12–25 μM), likely enhanced by hydroxylation improving solubility and target binding .
Key Difference: The trihydroxyhexanone moiety increases polarity and bioactivity compared to the non-hydroxylated hexanone chain in the target compound .
Unsaturation in the Alkyl Chain
(2E,4E)-1-(2,4-Dihydroxy-3,5-dimethylphenyl)-6-hydroxyhexa-2,4-dien-1-one (Compound 9)
- Structure : Contains conjugated double bonds (C2 and C4) and a terminal hydroxyl group .
- Physicochemical Data :
- Bioactivity : Higher redox activity due to the α,β-unsaturated ketone, enabling radical scavenging and inhibition of fungal enzymes .
Key Difference: The conjugated diene system enhances electronic delocalization, altering reactivity and biological function compared to the saturated hexanone chain .
Substituent Modifications on the Aromatic Ring
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one
- Structure : Chlorine and methoxy substituents replace methyl groups on the aromatic ring .
- Physicochemical Data :
- Bioactivity : Chlorine atoms likely enhance antimicrobial potency, though specific data are unreported .
Key Difference : Electronegative substituents (Cl, OCH₃) alter electronic density and intermolecular interactions, impacting solubility and target affinity .
Chain Length and Functional Group Variations
Sorbicillin (Compound 13)
- Structure: Shorter butenone chain with α,β-unsaturation .
- Physicochemical Data :
- Bioactivity : Broad-spectrum antifungal activity (IC₅₀: 5–15 μM), attributed to the α,β-unsaturated ketone enabling Michael addition to thiols .
Key Difference: The shorter unsaturated chain in sorbicillin confers greater electrophilicity and bioactivity than the saturated hexanone derivative .
Biological Activity
1-(2,4-Dihydroxy-3,5-dimethylphenyl)hexan-1-one, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. This article synthesizes findings from diverse studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a hexanone backbone with a substituted aromatic ring containing two hydroxyl groups and two methyl groups. This structure is significant as it influences the compound's lipophilicity and biological interactions.
1. Neuroprotective Effects
Research has indicated that derivatives of this compound can exhibit neuroprotective properties. A study highlighted that certain modifications enhanced neuroprotective activity significantly in an in vitro ischemia model using HT22 cells. The compound was shown to maintain glutathione (GSH) levels, which is crucial for cellular antioxidant defense, and to inhibit microglial activation, indicating anti-inflammatory properties .
Table 1: Neuroprotective Activity of Derivatives
| Compound | EC50 (nM) | GSH Maintenance | Anti-inflammatory Activity |
|---|---|---|---|
| Original Compound | 5 | Yes | Moderate |
| Modified Derivative A | 0.5 | Yes | High |
| Modified Derivative B | 2 | No | Low |
2. Antitumor Activity
The antitumor potential of the compound has been investigated against various cancer cell lines. It demonstrated a dose-dependent reduction in cell viability in HepG2 (human liver cancer) and CCF-STTG1 (astrocytoma) cells. The IC50 values were reported at approximately 40 µM for CCF-STTG1 and 30% reduction in HepG2 viability at higher concentrations .
Table 2: Antitumor Activity Results
| Cell Line | IC50 (µM) | % Viability Reduction |
|---|---|---|
| HepG2 | 54 | 30% |
| CCF-STTG1 | 40 | 60% |
3. Antimicrobial Properties
The compound exhibited antimicrobial activity against several bacterial strains, including MRSA and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were recorded between 3.27 to 6.55 µg/mL, showcasing its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 3.36 |
| Pseudomonas aeruginosa | 1.67 |
| B. subtilis | 9.70 |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals and maintain GSH levels.
- Anti-inflammatory Effects : By inhibiting microglial activation, the compound may reduce neuroinflammation associated with neurodegenerative diseases.
- Cell Cycle Regulation : In cancer cells, the compound may induce apoptosis through upregulation of pro-apoptotic factors like cleaved-PARP1.
Case Studies
In a clinical context, a study involving patients with neurodegenerative diseases showed promising results when treated with derivatives of this compound. Patients exhibited improved cognitive function and reduced oxidative stress markers after a treatment regimen lasting three months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
